N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-methylphenyl)methyl]ethanediamide
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Overview
Description
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with 4-methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: The thieno[3,4-c]pyrazole core can be synthesized through a cyclization reaction involving a thiophene derivative and a hydrazine derivative under acidic or basic conditions.
Substitution with 4-Methylphenyl Groups: The core structure is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methylphenyl groups at specific positions.
Formation of Ethanediamide Linkage: The final step involves the reaction of the substituted thieno[3,4-c]pyrazole with an ethanediamide derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.
Scientific Research Applications
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide analogs: Compounds with similar thieno[3,4-c]pyrazole cores but different substituents.
Thienopyrazole derivatives: Compounds with variations in the pyrazole or thiophene rings.
Uniqueness
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(4-methylphenyl)methyl]ethanediamide is unique due to its specific substitution pattern and the presence of both 4-methylphenyl groups and ethanediamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-3-7-16(8-4-14)11-23-21(27)22(28)24-20-18-12-29-13-19(18)25-26(20)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZBOQXXLVMIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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